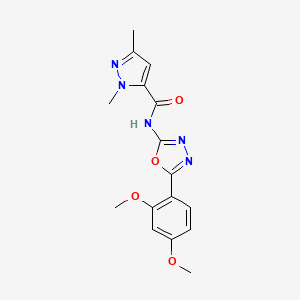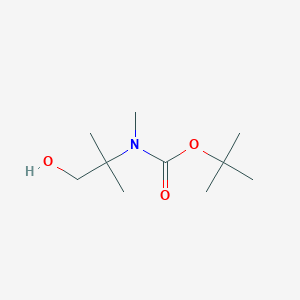
Tert-butyl (2-hydroxy-1,1-dimethylethyl)methylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines and carbamates . For instance, one method to synthesize a related compound, N-Boc-Tris, involves reacting aminotris (hydroxymethyl) methane with N-tert-butoxycarbazide .Chemical Reactions Analysis
The chemical reactions involving “Tert-butyl (2-hydroxy-1,1-dimethylethyl)methylcarbamate” are not well-documented .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, density, melting point, boiling point, and solubility. Information on these properties for “this compound” is currently not available .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed synthetic methods for compounds related to tert-butyl (2-hydroxy-1,1-dimethylethyl)methylcarbamate, focusing on its role as an intermediate in the production of biologically active compounds. For example, Bingbing Zhao et al. (2017) established a rapid synthetic method for tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in many biologically active compounds such as omisertinib (AZD9291), through a multi-step process with an 81% total yield Zhao et al., 2017.
Polymer and Material Science
In polymer and material science, the compound has been explored for its utility in creating biodegradable polymers. M. Dewit and E. Gillies (2009) developed polymers that depolymerize through a cascade of intramolecular reactions. They introduced a tert-butylcarbamate (Boc) group as a cleavable end-cap, studying the degradation kinetics and demonstrating the potential of these polymers for medical devices, drug delivery vehicles, and tissue engineering scaffolds Dewit & Gillies, 2009.
Environmental Applications
In environmental science, the UV/H2O2 process was applied to the degradation of methyl tert-butyl ether (MTBE), generating tert-butyl formate (TBF) among other primary byproducts. This study by M. Stefan, J. Mack, and J. Bolton (2000) detailed the reaction mechanism for the degradation of MTBE by •OH-driven oxidation, highlighting the environmental fate of similar compounds Stefan et al., 2000.
Catalysis
The compound's derivatives have been used in catalysis, as shown by A. Lehtonen and R. Sillanpää (2005), who synthesized dioxomolybdenum(VI) complexes with tri- and tetradentate aminobis(phenolate)s. These complexes catalyze oxotransfer reactions between DMSO and various substrates, demonstrating the compound's relevance in catalytic processes Lehtonen & Sillanpää, 2005.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a chemical compound depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate safety measures. Specific safety and hazard information for “Tert-butyl (2-hydroxy-1,1-dimethylethyl)methylcarbamate” is not available .
properties
IUPAC Name |
tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11(6)10(4,5)7-12/h12H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQZYYCXXXYLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1103931-43-6 | |
| Record name | tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


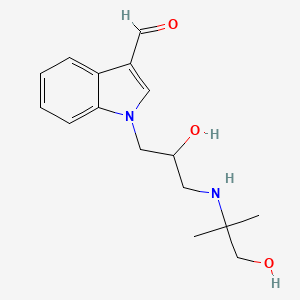
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2803807.png)
![2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2803808.png)
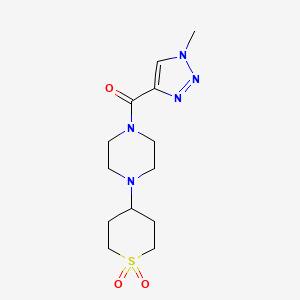
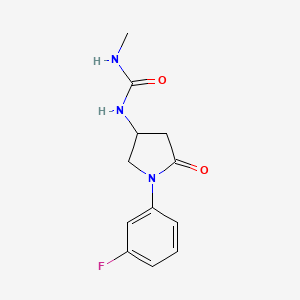
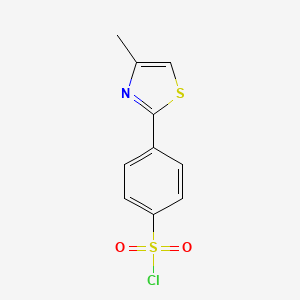
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)urea](/img/structure/B2803814.png)
![1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2803815.png)


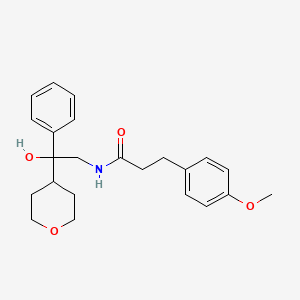
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2803823.png)
